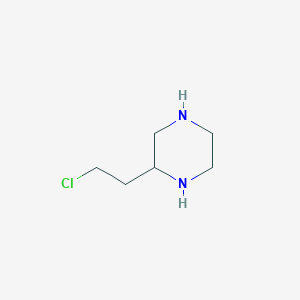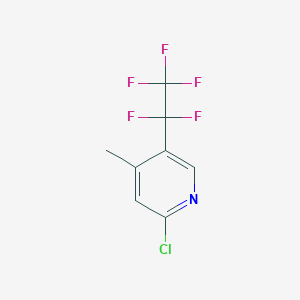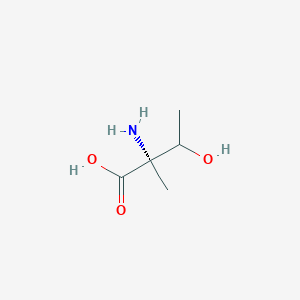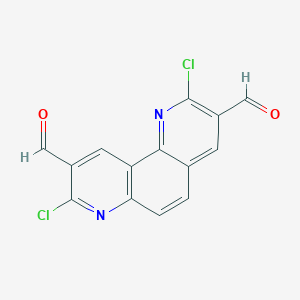![molecular formula C9H12ClNO2 B12120283 2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol is an organic compound with the molecular formula C9H12ClNO2 This compound is characterized by the presence of a chloro group, a hydroxy group, and a methylamino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol typically involves the chlorination of 5-[1-hydroxy-2-(methylamino)ethyl]phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the phenol ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control to ensure efficient chlorination.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy compounds.
Substitution: Formation of amino or alkoxy derivatives.
Applications De Recherche Scientifique
2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro, hydroxy, and methylamino groups allows for diverse interactions with biological molecules, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol
- 2-Bromo-5-[1-hydroxy-2-(methylamino)ethyl]phenol
- 2-Iodo-5-[1-hydroxy-2-(methylamino)ethyl]phenol
Uniqueness
2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties compared to its fluoro, bromo, and iodo analogs. The chloro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12ClNO2 |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H12ClNO2/c1-11-5-9(13)6-2-3-7(10)8(12)4-6/h2-4,9,11-13H,5H2,1H3 |
Clé InChI |
RUWOZTMCZIHNET-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)
![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12120217.png)



![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)

![Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester](/img/structure/B12120254.png)



![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120284.png)
